molecular formula C21H17N3O2 B12204641 5,7-Di(furan-2-yl)-2-methyl-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

5,7-Di(furan-2-yl)-2-methyl-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

Cat. No.: B12204641
M. Wt: 343.4 g/mol
InChI Key: ZGHACBZPAPUOSC-UHFFFAOYSA-N
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Description

5,7-Di(furan-2-yl)-2-methyl-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure combining furan, pyrazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Di(furan-2-yl)-2-methyl-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate furan derivatives with pyrazole and pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid or trifluoroacetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

5,7-Di(furan-2-yl)-2-methyl-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to modify the pyrazole or pyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction can lead to dihydro derivatives of the pyrazole or pyrimidine rings .

Scientific Research Applications

5,7-Di(furan-2-yl)-2-methyl-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5,7-Di(furan-2-yl)-2-methyl-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    4,7-Di(furan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine: Similar in structure but contains a thiadiazole ring instead of a pyrazole ring.

    Benzofuran derivatives: Share the furan ring but differ in the rest of the structure.

    Thiazolo[5,4-d]pyrimidine derivatives: Contain a thiazole ring fused with a pyrimidine ring

Uniqueness

5,7-Di(furan-2-yl)-2-methyl-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is unique due to its combination of furan, pyrazole, and pyrimidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

5,7-bis(furan-2-yl)-2-methyl-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H17N3O2/c1-14-20(15-7-3-2-4-8-15)21-22-16(18-9-5-11-25-18)13-17(24(21)23-14)19-10-6-12-26-19/h2-12,17H,13H2,1H3

InChI Key

ZGHACBZPAPUOSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CC(=NC2=C1C3=CC=CC=C3)C4=CC=CO4)C5=CC=CO5

Origin of Product

United States

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